

LDS-751 Dye: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1143153

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An in-depth exploration of the structure, chemical properties, and applications of the far-red fluorescent dye, **LDS-751**, tailored for researchers, scientists, and professionals in drug development.

LDS-751 is a cell-permeant, far-red fluorescent nucleic acid stain that has garnered significant attention in various biological research fields. Its unique spectral properties and affinity for nucleic acids make it a valuable tool for multicolor analysis, particularly in flow cytometry and fluorescence microscopy. This guide provides a detailed overview of its core characteristics, experimental protocols, and key applications.

Core Chemical and Physical Properties

LDS-751, with the chemical name 2-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-3-ethylbenzothiazolium perchlorate, is a cationic dye. Its defining characteristic is a substantial increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This fluorescence enhancement is reported to be approximately 20-fold.^{[1][2][3]} While it has a peak excitation at ~543 nm when bound to dsDNA, it can be efficiently excited by the common 488 nm laser line, making it compatible with standard instrumentation.^{[1][3]}

In live, nucleated cells, **LDS-751** exhibits a distinct behavior. It is largely excluded from the nucleus and instead preferentially binds to the polarized membranes of mitochondria.^{[1][4][5]} This phenomenon is attributed to the mitochondrial membrane potential. Depolarization of the mitochondrial membrane leads to a significant reduction in **LDS-751** staining.^{[5][6]} This

characteristic makes **LDS-751** a useful tool for assessing mitochondrial health, though it necessitates careful interpretation when used as a nuclear stain in living cells.[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **LDS-751**, providing a quick reference for experimental design.

Table 1: General Chemical and Physical Properties

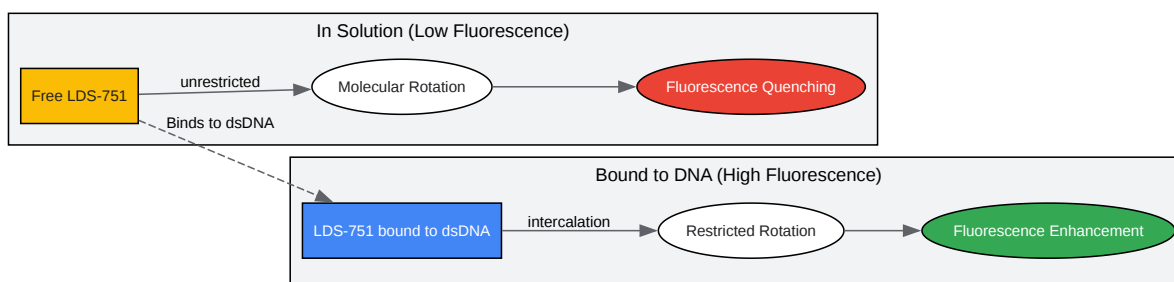
Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ ClN ₃ O	[2]
Molecular Weight	471.98 g/mol	[1] [7]
CAS Number	181885-68-7	[2] [4] [7]
Appearance	Dark green/violet solid powder	[1] [2]
Solubility	DMSO, water	[1] [2]

Table 2: Spectral Properties

Property	Value (Bound to dsDNA)	Reference
Excitation Maximum (λ _{ex})	~543 nm	[1] [5] [8]
Emission Maximum (λ _{em})	~712 nm	[1] [2] [5] [8] [9]
Alternative Excitation	488 nm	[1] [2] [3]
Fluorescence Enhancement	~20-fold	[1] [2] [3]

Mechanism of Action and Cellular Staining

The mechanism of **LDS-751**'s fluorescence enhancement involves its interaction with nucleic acids. As a nucleic acid stain, it is believed to intercalate into the DNA double helix. This binding event restricts the molecule's rotational freedom, leading to a significant increase in its fluorescence quantum yield.



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Caption: Mechanism of **LDS-751** fluorescence enhancement upon binding to dsDNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are sample protocols for common applications of **LDS-751**.

General Staining Protocol for Microscopy

This protocol is a general guideline for staining both adherent and suspension cells for fluorescence microscopy.

- Reagent Preparation:
 - Prepare a 5-10 mM stock solution of **LDS-751** in anhydrous DMSO.^[1] Store this stock solution at -20°C, protected from light.
 - Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) or serum-free medium to a final concentration of 1-10 µM.^[1] The optimal concentration should be determined empirically for each cell type and application.
- Cell Preparation:

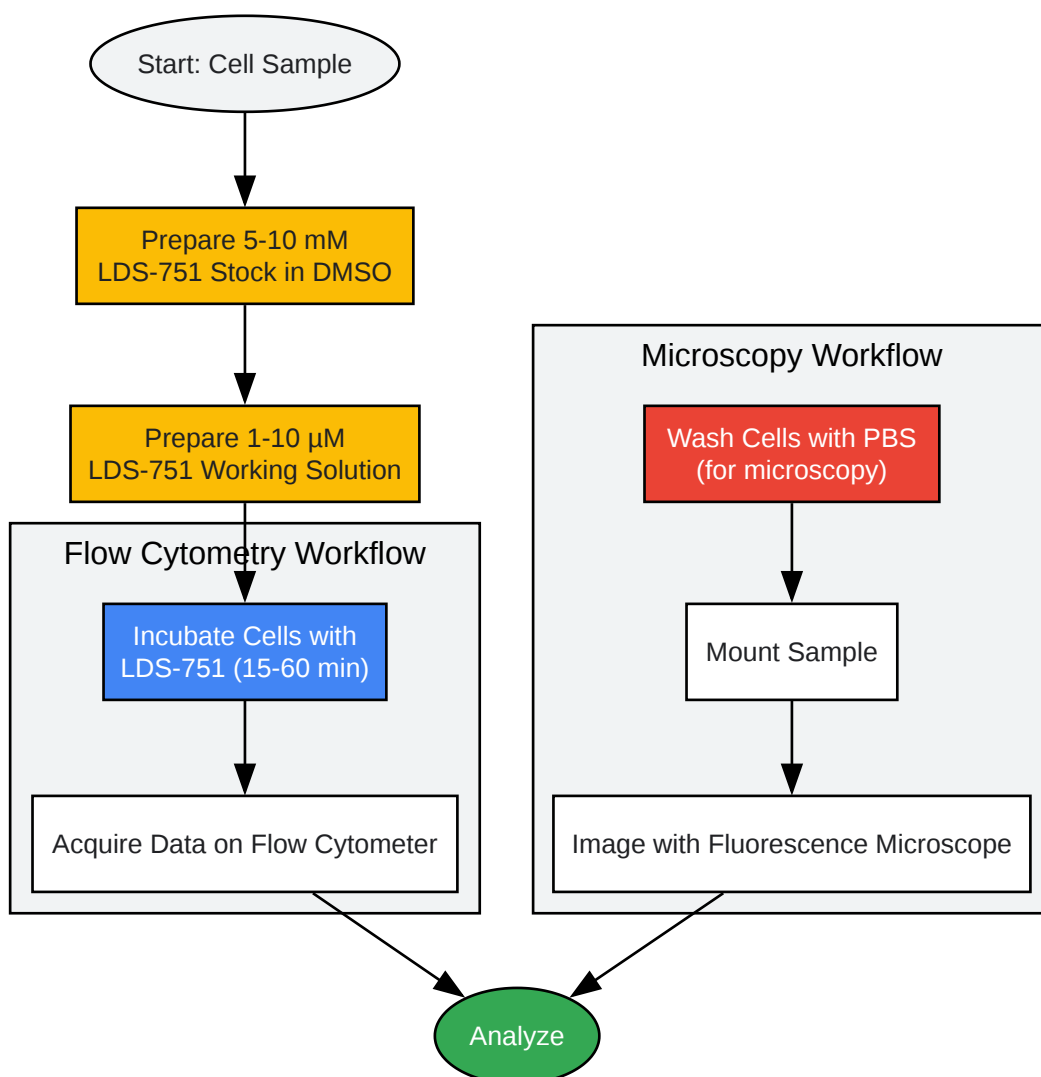
- Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Wash the cells once with PBS.
- Suspension Cells: Harvest cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS or serum-free medium.
- Staining:
 - Add the **LDS-751** working solution to the cells and incubate for 15 to 60 minutes at room temperature or 37°C, protected from light.^[1]
 - For fixed cell staining, cells should be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) prior to staining.
- Washing:
 - Wash the cells two to three times with PBS to remove excess dye.
- Imaging:
 - Mount the coverslips with an appropriate mounting medium or directly image the cells in PBS.
 - Visualize using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., excitation around 540-560 nm and emission above 650 nm).

Protocol for Flow Cytometry

LDS-751 is frequently used in flow cytometry to identify nucleated cells or in combination with other fluorophores for multicolor analysis.

- Reagent Preparation:
 - Prepare a 5-10 mM stock solution of **LDS-751** in DMSO.^[1]
 - Prepare a working solution of 1-10 μ M in a suitable buffer (e.g., PBS with 1% BSA).
- Cell Staining:

- Resuspend up to 1×10^6 cells in 1 mL of the **LDS-751** working solution.
- Incubate for 15 to 30 minutes at room temperature, protected from light.
- (Optional) If performing multicolor analysis, add other fluorescently conjugated antibodies according to the manufacturer's protocols.
- Analysis:
 - Analyze the stained cells directly on a flow cytometer without washing.
 - Use the 488 nm or 561 nm laser for excitation and collect the emission signal in a far-red channel (e.g., >670 nm).



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Caption: General experimental workflow for using **LDS-751** in microscopy and flow cytometry.

Applications in Research

LDS-751's properties lend it to a variety of research applications:

- **Multicolor Flow Cytometry:** Due to its far-red emission, **LDS-751** can be used in conjunction with a wide range of other fluorophores that emit in the blue, green, and red regions of the spectrum with minimal spectral overlap.[2]
- **Identification of Nucleated Cells:** In whole blood analysis, **LDS-751** can be used to distinguish nucleated leukocytes from anucleated red blood cells and platelets.[1][7] However, caution is advised as it can also stain other blood cells and dead cells.[7][10]
- **Mitochondrial Staining in Live Cells:** As it accumulates in mitochondria of living cells in a membrane potential-dependent manner, **LDS-751** serves as a marker for mitochondrial localization and health.[5][6]
- **Cell Cycle Analysis:** While not a stoichiometric DNA stain in the same way as propidium iodide or DAPI, it can be used in some contexts for cell cycle analysis, particularly to identify cells with condensed chromatin.

Limitations and Considerations

- **Live vs. Fixed Cells:** The staining pattern of **LDS-751** differs significantly between live and fixed cells. In live cells, it primarily stains mitochondria, whereas in fixed and permeabilized cells, it will stain the nucleus. This is a critical consideration for experimental design and data interpretation.
- **Photostability:** Like many fluorescent dyes, **LDS-751** is susceptible to photobleaching upon prolonged exposure to excitation light.
- **Potential for Artifacts:** In flow cytometry studies of leukocyte function, it has been reported that **LDS-751** may alter some cellular responses compared to antibody-based identification methods.[7][10]

In conclusion, **LDS-751** is a versatile far-red fluorescent dye with valuable applications in cell biology research. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental protocols is essential for its effective use and the generation of reliable scientific data.

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